2-(2-Fluorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one
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Overview
Description
2-(2-Fluorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one is a complex organic compound that features a fluorophenoxy group, a pyridazinylamino group, and an azetidinyl group. This compound is of interest due to its potential pharmacological properties and its role as a building block in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one typically involves multiple steps, starting with the preparation of the core structures followed by their functionalization. One common approach involves the following steps:
Preparation of 2-Fluorophenol: This can be synthesized from fluorobenzene through a nucleophilic aromatic substitution reaction with sodium hydroxide.
Formation of 2-(2-Fluorophenoxy)propan-1-one: This intermediate can be prepared by reacting 2-fluorophenol with propionyl chloride in the presence of a base such as pyridine.
Synthesis of Pyridazin-3-ylamine: This can be synthesized from pyridazine through nitration, reduction, and subsequent amination.
Formation of the Azetidinyl Intermediate: This involves the reaction of an appropriate azetidinone with the pyridazin-3-ylamine.
Final Coupling Reaction: The final step involves coupling the azetidinyl intermediate with 2-(2-fluorophenoxy)propan-1-one under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-Fluorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinylamino group is known to interact with various biological targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methanesulfonylphenyl)-2H-pyridazin-3-one: A potent cyclooxygenase-2 inhibitor.
Imidazo[1,2-a]pyridin-3-yl-acetic acids: Known for their broad spectrum of biological activity, including antibacterial and antifungal properties.
Uniqueness
2-(2-Fluorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one is unique due to its combination of a fluorophenoxy group, a pyridazinylamino group, and an azetidinyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c1-11(23-14-6-3-2-5-13(14)17)16(22)21-9-12(10-21)19-15-7-4-8-18-20-15/h2-8,11-12H,9-10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAWQEUNEMAVQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)NC2=NN=CC=C2)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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